molecular formula C19H15Cl2NO2 B1420655 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-76-2

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420655
CAS No.: 1160263-76-2
M. Wt: 360.2 g/mol
InChI Key: ZDFUQGMEXZFWKJ-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using the Doebner-Miller reaction . This reaction involves the condensation of aniline and α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions would depend on the nature and position of the substituents.

Scientific Research Applications

Chlorinated Compounds in Environmental Studies

Chlorinated compounds, like Methyl Chloride (Chloromethane), have been evaluated for their environmental impact, particularly in terms of developmental toxicity in various species. For instance, a study on Methyl Chloride highlighted its use as an industrial solvent and investigated its developmental toxicity in mice, rats, and rabbits. The study concluded that the reported developmental cardiac effects in mice, if not an artifact, are unlikely to be relevant to humans, suggesting a reconsideration of its classification for developmental toxicity (Arts et al., 2019).

Quinolines in Medicinal Chemistry

Quinolines, like 8-Hydroxyquinoline, are significant in organic and analytical chemistry due to their chromophore properties and ability to detect metal ions. Over the past decades, the focus has shifted towards their biological activities, leading to the development of potent drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives make them strong candidates for pharmaceutical applications, showcasing the versatility of quinoline structures in drug development (Gupta, Luxami, & Paul, 2021).

Environmental Fate of Chlorinated Herbicides

The environmental fate of chlorinated herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has been thoroughly reviewed, highlighting the importance of understanding the sorption behavior of these compounds in various soils and their interactions with organic matter and minerals. This research is crucial for assessing the environmental impact and management strategies for chlorinated herbicides used in agriculture (Werner, Garratt, & Pigott, 2012).

Properties

IUPAC Name

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(21)23)12-8-9-15(20)11(2)18(12)22-16/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFUQGMEXZFWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167501
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-76-2
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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